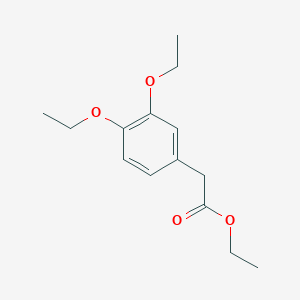

Ethyl 3,4-diethoxyphenylacetate

Description

Ethyl 3,4-diethoxyphenylacetate is an organic ester characterized by a phenylacetate backbone substituted with ethoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.30 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry. The ethoxy substituents enhance lipophilicity, which may influence bioavailability and metabolic stability in drug candidates derived from this compound.

Properties

Molecular Formula |

C14H20O4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

ethyl 2-(3,4-diethoxyphenyl)acetate |

InChI |

InChI=1S/C14H20O4/c1-4-16-12-8-7-11(9-13(12)17-5-2)10-14(15)18-6-3/h7-9H,4-6,10H2,1-3H3 |

InChI Key |

WUWYVNHCEGEOGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3,4-Dichloro-2-(Difluoromethoxy)phenylacetate (CAS 1807178-53-5)

- Structure : Chlorine (3,4-positions) and difluoromethoxy (2-position) substituents.

- Molecular Formula : C₁₁H₁₀Cl₂F₂O₃.

- Key Differences: Electronegative Cl and F substituents increase polarity and reactivity, making this compound suitable for electrophilic substitution reactions. Potential use in agrochemicals or fluorinated drug intermediates, unlike the ethoxy-dominated parent compound .

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Structure : Contains a β-ketoester group (C=O adjacent to the ester).

- Molecular Formula : C₁₂H₁₄O₃.

- Key Differences: The β-keto group enables keto-enol tautomerism, facilitating its role in acetoacetic ester synthesis (e.g., alkylation reactions). Used in synthesizing heterocycles and fine chemicals, diverging from the non-keto analogs like this compound .

Ethyl 3,5-Dichloro-4-Fluorophenylacetate (CAS 877397-67-6)

- Structure : Halogenated (3,5-Cl; 4-F) phenylacetate.

- Molecular Formula : C₁₀H₉Cl₂FO₂.

- Key Differences :

Substituent Position and Functional Group Impact

Ethyl 2-(3,4-Dimethoxyphenyl)acetate (CAS 4670-10-4)

- Structure : Methoxy (3,4-positions) instead of ethoxy.

- Molecular Formula : C₁₂H₁₆O₄.

- Similarity score of 0.90 to this compound highlights structural parallels but distinct electronic profiles .

Ethyl 3,5-Diiodo-4-(4-Methoxyphenoxy)phenylacetate (CAS 85828-82-6)

- Structure: Bulky iodine (3,5-positions) and methoxyphenoxy (4-position) groups.

- Molecular Formula : C₁₇H₁₅I₂O₄.

- Key Differences: Iodine’s high atomic weight and radio-opacity make this compound a candidate for contrast agents in imaging. The 4-methoxyphenoxy group introduces steric hindrance, reducing enzymatic degradation compared to simpler ethoxy analogs .

Table: Comparative Analysis of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.